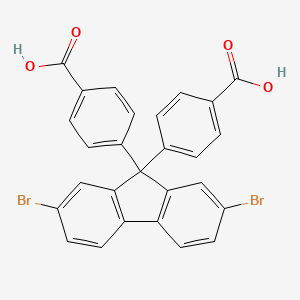
4,4'-(2,7-Dibromo-9H-fluorene-9,9-diyl)dibenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(2,7-Dibromo-9H-fluorene-9,9-diyl)dibenzoic acid is an organic compound that features a fluorene core substituted with bromine atoms at the 2 and 7 positions, and benzoic acid groups at the 9 position
Vorbereitungsmethoden
The synthesis of 4,4’-(2,7-Dibromo-9H-fluorene-9,9-diyl)dibenzoic acid typically involves the bromination of fluorene followed by the introduction of benzoic acid groups. One common method involves the reaction of 2,7-dibromofluorene with a suitable benzoic acid derivative under specific conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4,4’-(2,7-Dibromo-9H-fluorene-9,9-diyl)dibenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The fluorene core can be oxidized or reduced under appropriate conditions, leading to different derivatives.
Coupling Reactions: The benzoic acid groups can participate in coupling reactions to form larger molecular structures.
Common reagents used in these reactions include bases, oxidizing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,4’-(2,7-Dibromo-9H-fluorene-9,9-diyl)dibenzoic acid has several scientific research applications:
Materials Science: It is used in the synthesis of polymers and copolymers with unique electronic and optical properties.
Organic Electronics: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Sensors: Its derivatives are explored for use in chemical sensors due to their ability to interact with various analytes.
Biological Studies: The compound and its derivatives are studied for potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism by which 4,4’-(2,7-Dibromo-9H-fluorene-9,9-diyl)dibenzoic acid exerts its effects depends on its specific application. In organic electronics, its unique electronic structure allows it to participate in charge transport and light emission processes. The molecular targets and pathways involved include interactions with other organic molecules and the formation of conductive pathways in polymer matrices.
Vergleich Mit ähnlichen Verbindungen
4,4’-(2,7-Dibromo-9H-fluorene-9,9-diyl)dibenzoic acid can be compared with similar compounds such as:
4,4’-(2,7-Dibromo-9H-fluorene-9,9-diyl)diphenol: This compound has hydroxyl groups instead of benzoic acid groups, leading to different chemical properties and applications.
2,7-Dibromo-9,9-dimethyl-9H-fluorene:
9,9-Dioctyl-2,7-dibromofluorene: The presence of octyl groups at the 9 position makes this compound more suitable for use in flexible electronic materials.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the fluorene core structure.
Eigenschaften
CAS-Nummer |
823808-69-1 |
|---|---|
Molekularformel |
C27H16Br2O4 |
Molekulargewicht |
564.2 g/mol |
IUPAC-Name |
4-[2,7-dibromo-9-(4-carboxyphenyl)fluoren-9-yl]benzoic acid |
InChI |
InChI=1S/C27H16Br2O4/c28-19-9-11-21-22-12-10-20(29)14-24(22)27(23(21)13-19,17-5-1-15(2-6-17)25(30)31)18-7-3-16(4-8-18)26(32)33/h1-14H,(H,30,31)(H,32,33) |
InChI-Schlüssel |
HMSGSHNBTDYHKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


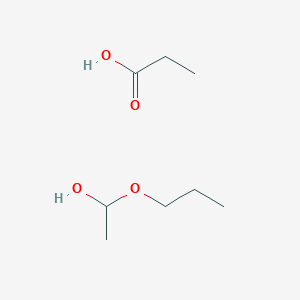
![15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate](/img/structure/B14220070.png)
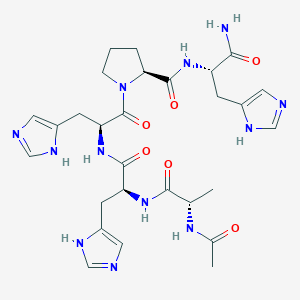
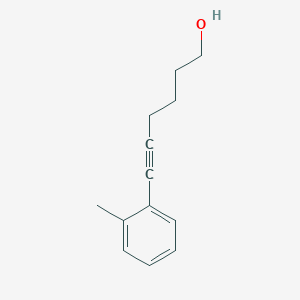
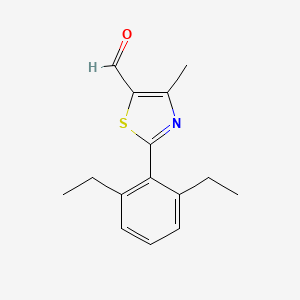
![2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14220093.png)
![1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one](/img/structure/B14220100.png)

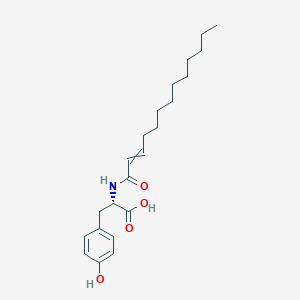

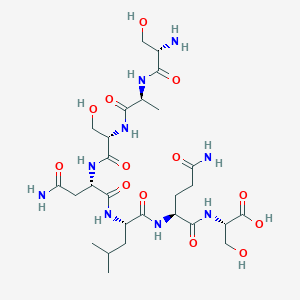
![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl-](/img/structure/B14220121.png)

![2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine](/img/structure/B14220135.png)
